molecular formula C35H64O11 B1619500 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(nonylphenoxy)- CAS No. 27177-08-8

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(nonylphenoxy)-

Cat. No. B1619500
CAS RN: 27177-08-8
M. Wt: 660.9 g/mol
InChI Key: BSZNKPSUDHKEJN-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(nonylphenoxy)- is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a nonionic surfactant that has a long hydrophobic tail and a hydrophilic head. The compound is used in various applications, including as a wetting agent, emulsifier, and dispersant.

Scientific Research Applications

Environmental and Biological Impact Studies

  • Endocrine-Disrupting Properties

    Nonylphenols, related to 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, have been identified as endocrine disruptors. Their environmental presence and effects have been studied extensively (Boehme et al., 2010).

  • Environmental Fate and Biodegradation

    Research has focused on understanding the degradation behavior of nonylphenol ethoxylates in the environment and their transformation into various by-products (Ichiki et al., 2008), (Corcia et al., 1998).

  • Biotransformation and Metabolic Studies

    Studies have examined the metabolic pathways and transformations of nonylphenol compounds in various organisms (Ye et al., 2007).

Chemical Synthesis and Analytical Studies

  • Synthesis of Nonylphenol Isomers

    Research has been conducted on the synthesis of nonylphenol isomers, which are relevant to the study of compounds like 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol (Guenther et al., 2005).

  • Analytical Methods for Nonylphenols

    Development of analytical techniques to identify and quantify nonylphenol and its isomers has been a focus, aiding in environmental and biological studies (Ahel & Giger, 1993).

Environmental Health and Safety Studies

  • Toxicity and Health Impact

    The toxicity of nonylphenol compounds and their impact on health, particularly their endocrine-disrupting effects, has been a significant area of study (Soares et al., 2008).

  • Environmental Concentration and Exposure

    Investigations into the concentration of nonylphenol in various environmental matrices and potential human exposure have been conducted (Frederiksen et al., 2014).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[3-(3-nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-13-35(32-34)46-15-10-14-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-45-33-36/h9,12-13,32,36H,2-8,10-11,14-31,33H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNKPSUDHKEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=CC=C1)OCCCOCCOCCOCCOCCOCCOCCOCCOCCOCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-[2-[2-[2-[2-[2-[3-(3-Nonylphenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethanol

CAS RN

27177-08-8
Record name Nonylphenol polyethylene glycol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LL Bergeson - Environmental Quality Management, 2015 - actagroup.com
Background NPEs are surfactants, a functional class of chemicals that provide increased surface activity and reduce the surface tension of water, allowing easier spreading and wetting …
Number of citations: 2 www.actagroup.com

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